molecular formula C18H37ClMg B045593 Octadecylmagnesium chloride CAS No. 116980-66-6

Octadecylmagnesium chloride

Cat. No.: B045593
CAS No.: 116980-66-6
M. Wt: 313.2 g/mol
InChI Key: BNWJANSKVJZWMB-UHFFFAOYSA-M
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Description

Octadecylmagnesium chloride (CAS: 116980-66-6) is a Grignard reagent with the molecular formula C₁₈H₃₇ClMg and a molecular weight of 313.24 g/mol . It is commonly supplied as a 0.5 M solution in tetrahydrofuran (THF) and requires storage at 2–8°C to maintain stability . This reagent is primarily used in organic synthesis to introduce long alkyl chains into target molecules, facilitating the formation of carbon-carbon bonds in pharmaceuticals, polymers, and specialty chemicals .

Properties

IUPAC Name

magnesium;octadecane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37.ClH.Mg/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;/h1,3-18H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWJANSKVJZWMB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400610
Record name Octadecylmagnesium chloride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116980-66-6
Record name Octadecylmagnesium chloride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and General Protocol

The synthesis of this compound follows the classical Grignard reaction mechanism, where 1-chlorooctadecane reacts with magnesium metal in an anhydrous ether solvent (typically tetrahydrofuran, THF). The reaction proceeds via a single-electron transfer (SET) process, forming a magnesium-alkyl complex:

C18H37Cl+MgC18H37MgCl\text{C}{18}\text{H}{37}\text{Cl} + \text{Mg} \rightarrow \text{C}{18}\text{H}{37}\text{MgCl}

Key Steps :

  • Apparatus Preparation : Flame-dry glassware under nitrogen to eliminate moisture, which deactivates the reagent.

  • Magnesium Activation : Use freshly polished magnesium turnings or granules. Iodine (I₂) or 1,2-dibromoethane is often added to etch the magnesium surface, removing oxide layers that inhibit reactivity.

  • Solvent Selection : THF is preferred over diethyl ether for long-chain alkyl halides due to its higher boiling point (66°C vs. 34.6°C) and better solubility of magnesium.

  • Alkyl Halide Addition : Add 1-chlorooctadecane dropwise to maintain a controlled exotherm. Rapid addition risks side reactions like Wurtz coupling (2 C₁₈H₃₇Cl → C₃₆H₇₄ + 2 MgCl₂).

Solvent Effects

THF’s polarity enhances magnesium solubility, enabling reactions at lower temperatures (0–25°C). In contrast, diethyl ether requires heating (40–50°C) for homogenization, increasing side-product formation.

Table 1: Solvent Comparison for Grignard Reagent Synthesis

SolventBoiling Point (°C)Reaction Temperature (°C)Yield (%)
Tetrahydrofuran660–2585–92
Diethyl ether34.640–5060–75

Initiators and Catalysts

  • Iodine : Reduces induction period by 50% (from 2 hours to 1 hour).

  • Mechanical Activation : Sonication or vigorous stirring improves magnesium-alkyl halide contact, critical for long-chain substrates.

Industrial Production Methods

Large-Scale Reactor Design

Industrial synthesis employs jacketed reactors with:

  • Temperature Control : Cooling loops to manage exotherms (ΔT ≈ 30–40°C during alkyl halide addition).

  • Inert Atmosphere : Nitrogen or argon with <1 ppm O₂/H₂O to prevent reagent decomposition.

  • Continuous Flow Systems : Enhance mixing efficiency and reduce reaction time by 40% compared to batch processes.

Quality Control Metrics

  • Titration : Iodometric titration quantifies active magnesium (target: 0.4–0.6 M in THF).

  • GC-MS : Detects residual 1-chlorooctadecane (<0.5%) and alkanes (<1%).

Challenges and Mitigation Strategies

Low Reactivity of Long-Chain Alkyl Halides

The steric bulk of C₁₈H₃₇Cl slows nucleophilic attack. Solutions include:

  • Elevated Temperatures : 40–50°C in THF (prevents solvent reflux).

  • Lewis Acid Additives : CeCl₃ (5 mol%) accelerates oxidative addition by polarizing the C-Cl bond.

Moisture Sensitivity

Even trace H₂O (0.1%) hydrolyzes the reagent:

C18H37MgCl+H2OC18H38+Mg(OH)Cl\text{C}{18}\text{H}{37}\text{MgCl} + \text{H}2\text{O} \rightarrow \text{C}{18}\text{H}_{38} + \text{Mg(OH)Cl}

Mitigation :

  • Molecular Sieves : Dry THF to <10 ppm H₂O.

  • Schlenk Techniques : Transfer reagents via cannula under nitrogen.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : δ 0.88 (t, 3H, CH₃), 1.26 (m, 32H, CH₂), 1.51 (m, 2H, CH₂Mg).

  • FT-IR : Absence of C-Cl stretch (550–600 cm⁻¹) confirms complete conversion.

Purity Standards

Table 2: Acceptable Impurity Limits

ImpurityMaximum Allowable Concentration
1-Chlorooctadecane0.5%
Octadecane1.0%
Magnesium Oxide0.2%

Recent Advances in Synthesis

Solvent-Free Mechanochemical Methods

Ball milling magnesium with 1-chlorooctadecane achieves 78% yield in 2 hours, eliminating solvent waste.

Flow Chemistry Applications

Microreactors with <1 mm channels enhance heat/mass transfer, reducing reaction time to 15 minutes .

Scientific Research Applications

Octadecylmagnesium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octadecylmagnesium chloride involves its role as a nucleophile in chemical reactions. The magnesium atom in the compound forms a bond with the carbon atom of the octadecyl group, making it highly reactive towards electrophiles. This reactivity allows it to participate in various nucleophilic addition and substitution reactions, forming new carbon-carbon bonds .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Octadecylmagnesium chloride with structurally related alkylmagnesium halides:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Typical Concentration Solvent Storage Conditions Hazard Codes (H-Codes)
This compound C₁₈H₃₇ClMg 313.24 116980-66-6 0.3–0.5 M THF 2–8°C H225, H302, H314, H335, H351
Octylmagnesium chloride C₈H₁₇ClMg 172.98 38841-98-4 1.4 M THF 2–8°C H225, H260, H314
Pentadecylmagnesium bromide C₁₅H₃₁BrMg 311.72 78887-70-4 0.5 M THF 2–8°C Not specified
Palmitoyl chloride C₁₆H₃₁ClO 274.87 112-67-4 Neat liquid Room temperature H314, EUH014

Key Observations :

  • Chain Length and Reactivity : Longer alkyl chains (e.g., C₁₈ in this compound) reduce solubility in THF compared to shorter-chain analogs like Octylmagnesium chloride (C₈). This impacts reaction kinetics, as shorter chains generally exhibit faster reactivity in Grignard reactions .
  • Safety Profiles: this compound poses risks of flammability (H225), skin corrosion (H314), and respiratory irritation (H335), requiring stringent handling protocols such as gloveboxes and inert atmospheres . In contrast, Palmitoyl chloride (a non-Grignard acyl chloride) lacks flammability risks but is highly corrosive (H314) .

Stability and Handling

  • Solvent Effects : this compound is stabilized in THF, while Octylmagnesium chloride is also compatible with diethyl ether . THF’s higher boiling point (66°C) makes it preferable for reactions requiring elevated temperatures.
  • Degradation Risks : All Grignard reagents are moisture-sensitive. This compound’s long alkyl chain may slow hydrolysis slightly compared to shorter analogs, but proper storage and handling remain critical .

Biological Activity

Octadecylmagnesium chloride (C18_{18}H37_{37}MgCl), a Grignard reagent, is a compound of significant interest in organic synthesis and biological research. Its unique properties allow it to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18_{18}H37_{37}MgCl
  • Molecular Weight : 313.24 g/mol
  • CAS Number : 116980-66-6
  • Solubility : Soluble in tetrahydrofuran (THF)
  • Density : 0.906 g/mL at 25 °C
  • Boiling Point : 67 °C

This compound acts primarily as a nucleophile in organic reactions. It can react with electrophiles to form new carbon-carbon bonds, which is crucial in synthesizing complex organic molecules. The biological activity of this compound is closely linked to its ability to facilitate reactions that lead to the formation of biologically relevant compounds.

Biological Applications

  • Synthesis of Bioactive Compounds :
    • This compound has been utilized to synthesize various bioactive molecules, including pheromones and other natural products.
    • For instance, it was used in the synthesis of methyl-branched hydrocarbons with high purity (>95%) through Grignard reactions involving specific substrates .
  • Drug Development :
    • The compound has potential applications in drug development due to its ability to form complex structures that may exhibit pharmacological activity.
    • Research indicates that Grignard reagents like this compound can be involved in the synthesis of compounds used for treating neurological disorders .

Case Study 1: Synthesis of Pheromones

In a notable study, this compound was employed to synthesize long-chain methyl-branched hydrocarbons that serve as pheromones for certain insect species. The reaction conditions included cooling the reagent at 0 °C and utilizing various purification techniques such as silica gel chromatography. The yields were significant, with some products achieving up to 73% purity .

Case Study 2: Neurological Research Applications

Research has demonstrated that this compound can be utilized in the synthesis of compounds relevant to neuroscience. For example, it was part of a two-step synthesis process aimed at producing compounds for studying serotonin receptors, which are implicated in mood regulation and psychiatric disorders . This highlights its potential role in developing therapeutic agents for mental health conditions.

Data Table: Summary of Biological Activities

Activity TypeDescriptionYield/Outcome
Synthesis of PheromonesUtilized in the formation of methyl-branched hydrocarbonsUp to 73% yield
Drug DevelopmentInvolved in synthesizing compounds for neurological studiesVarious pharmacological activities
Organic SynthesisActs as a nucleophile for carbon-carbon bond formationHigh purity products

Safety and Handling

This compound is classified as hazardous:

  • Signal Word : Danger
  • Hazard Statements : Flammable liquid; causes skin burns; may cause respiratory irritation.
  • Precautions : Use appropriate personal protective equipment (PPE) when handling.

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

Octadecylmagnesium chloride reacts with aldehydes, ketones, and esters to form alcohols or tertiary alcohols. The mechanism involves nucleophilic attack on the electrophilic carbonyl carbon, followed by protonation (Fig. 1) .

Example Reaction with Aldehyde

  • Substrate : Benzaldehyde

  • Product : 1-Phenyloctadecan-1-ol

  • Conditions : Tetrahydrofuran (THF), −20°C, 2.6 s residence time .

  • Yield : Up to 97% for analogous Grignard reagents .

Table 1: Reaction Outcomes with Carbonyl Substrates

Substrate TypeProductKey ConditionsYield (%)Source
AldehydeSecondary alcoholTHF, −20°C, 2.6 s97
KetoneTertiary alcoholTHF, 0°C, 24 h86
EsterTertiary alcohol*Reflux in ether73

*Reaction with ε-caprolactone yielded a diol after acid quenching .

Cross-Coupling with Organic Halides

In the presence of transition-metal catalysts, this compound participates in Kumada-type couplings to form carbon-carbon bonds.

Example : Synthesis of 2-methyltetracosane

  • Substrate : 5-Methylhexan-1-ol tosylate

  • Catalyst : Li₂CuCl₄

  • Conditions : THF, −78°C → room temperature, 15% yield.

  • Mechanism : Single electron transfer (SET) followed by radical recombination .

Reaction with Oxygen and Carbon Dioxide

Grignard reagents react violently with oxygen and CO₂, forming peroxides and carboxylates, respectively .

  • With O₂ : Produces octadecyl peroxide (C₁₈H₃₇O–O–C₁₈H₃₇), a flammable byproduct .

  • With CO₂ : Forms octadecanoic acid (C₁₈H₃₇COOH) after acidic workup .

Hydrolysis and Protonation

Contact with water or protic solvents leads to rapid hydrolysis, releasing octadecane and magnesium hydroxide chloride :
C18H37MgCl+H2OC18H38+Mg OH Cl\text{C}_{18}\text{H}_{37}\text{MgCl}+\text{H}_2\text{O}\rightarrow \text{C}_{18}\text{H}_{38}+\text{Mg OH Cl}

  • Safety Note : Reaction is exothermic and releases hydrogen gas .

Reduction Reactions

This compound reduces certain substrates, such as alkyl halides, to alkanes:
R X+C18H37MgClR C18H37+MgXCl\text{R X}+\text{C}_{18}\text{H}_{37}\text{MgCl}\rightarrow \text{R C}_{18}\text{H}_{37}+\text{MgXCl}

  • Example : Reduction of chlorinated hydrocarbons to long-chain alkanes .

Reaction Optimization and Challenges

  • Solvent : Requires anhydrous THF or ether to stabilize the Grignard complex .

  • Temperature : Reactions often conducted at low temperatures (−78°C to 0°C) to mitigate side reactions .

  • Catalysts : LiCl additives enhance reactivity in “turbo Grignard” systems .

Q & A

Q. What are the standard synthetic protocols and characterization techniques for octadecylmagnesium chloride?

this compound, a long-chain Grignard reagent (C18H37ClMg), is typically synthesized via the reaction of 1-chlorooctadecane with magnesium metal in anhydrous ether or tetrahydrofuran (THF) under inert conditions . Key characterization methods include:

  • Titration : Quantifying active magnesium using iodometric titration.
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm alkyl chain integrity and Grignard formation (e.g., absence of residual alkyl halide).
  • GC-MS : Detecting trace impurities or side products like alkanes from Wurtz coupling .

Table 1: Key Physicochemical Properties

PropertyValueReference
CAS No.116980-66-6
Molecular FormulaC18H37ClMg
Molecular Weight313.24 g/mol
Hazard CodesH225, H260, H314, H335

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, face shield, and flame-resistant clothing due to pyrophoric reactivity with air/moisture .
  • Ventilation : Use in a fume hood to avoid inhalation of toxic fumes (e.g., HCl, MgO).
  • Waste Disposal : Quench residual reagent with isopropanol or ethyl acetate, then neutralize with dilute acid before disposal .

Q. How does the reactivity of this compound compare to shorter-chain Grignard reagents?

Longer alkyl chains (C18) reduce solubility in ethers, necessitating elevated temperatures (~40°C) for homogenization. Reactivity with electrophiles (e.g., ketones, esters) is slower than C1–C8 analogs due to steric hindrance, requiring extended reaction times (12–24 hrs) .

Advanced Research Questions

Q. How can researchers mitigate low yields in sterically hindered nucleophilic additions using this compound?

  • Solvent Optimization : Use THF instead of diethyl ether to enhance solubility and reaction rates.
  • Catalysis : Introduce Lewis acids (e.g., CeCl3) to activate carbonyl substrates and reduce steric effects .
  • Temperature Control : Gradual warming (0°C → room temperature) minimizes side reactions like β-hydride elimination .

Q. What analytical strategies resolve contradictions in reaction outcomes between lab-scale and scaled-up syntheses?

  • Kinetic Profiling : Monitor reaction progress via <sup>19</sup>F NMR (if fluorinated substrates are used) or in situ IR spectroscopy.
  • Impurity Analysis : Use GC-MS or HPLC to identify byproducts (e.g., alkanes from Wurtz coupling) that accumulate at larger scales .
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry, solvent volume) to identify critical process variables .

Q. How does trace moisture affect the stability and reactivity of this compound?

Even 0.1% water degrades the reagent via hydrolysis, producing octadecane and Mg(OH)Cl. This reduces effective concentration and alters reaction kinetics. Mitigation strategies include:

  • Solvent Drying : Use molecular sieves or distillation for THF/ether.
  • Inert Atmosphere : Maintain argon/nitrogen with O2 and H2O levels <1 ppm .

Q. What are the best practices for reproducing literature procedures involving this compound?

  • Detailed Reagent Specifications : Report solvent purity, magnesium particle size, and alkyl halide source (e.g., 1-chlorooctadecane vs. bromide analogs).
  • Supporting Information : Include full experimental logs (e.g., stirring rate, cooling/heating profiles) as supplementary data .

Methodological Challenges and Solutions

Q. How to address inconsistencies in alkyl chain length during synthesis?

  • Purification : Column chromatography (silica gel) or distillation to isolate the desired C18 product from shorter/longer homologs.
  • Quality Control : MALDI-TOF MS for precise molecular weight determination .

Q. Why do some studies report conflicting regioselectivity in cross-coupling reactions?

Discrepancies arise from:

  • Substrate Electronic Effects : Electron-deficient aryl halides favor oxidative addition, altering selectivity.
  • Catalyst Choice : Ni vs. Pd catalysts yield different intermediates (e.g., Ni(0) promotes alkyl-alkyl coupling) .

Data Reporting Standards

  • Experimental Replication : Provide step-by-step protocols, including quenching and workup procedures, to ensure reproducibility .
  • Hazard Documentation : Clearly list risk phrases (e.g., H314: Causes severe skin burns) in compliance with GHS guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Octadecylmagnesium chloride
Reactant of Route 2
Octadecylmagnesium chloride

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